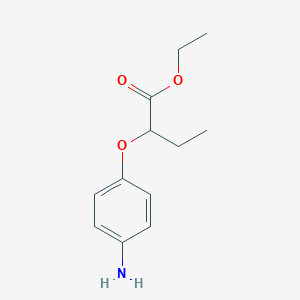
Ethyl 2-(4-aminophenoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-aminophenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₇NO₃ It is a derivative of butanoic acid and contains an ethyl ester group along with an aminophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-aminophenoxy)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of 4-aminophenol with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly employed for reducing the ester group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenoxy ring.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Ethyl 2-(4-aminophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenoxy)butanoate involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing butanoic acid and affecting cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-(2-aminophenoxy)butanoate: Similar structure but with the amino group in a different position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(4-nitrophenoxy)butanoate: Similar structure but with a nitro group instead of an amino group.
Biological Activity
Ethyl 2-(4-aminophenoxy)butanoate is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an amino group and a phenoxy moiety. Its molecular formula is C12H15NO3, and it has a molecular weight of approximately 221.25 g/mol. The compound's structure can influence its biological interactions, particularly through hydrogen bonding and electrostatic interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with protein targets, potentially modulating their activity.
- Electrostatic Interactions : The phenoxy group may engage in electrostatic interactions, influencing enzyme-substrate binding and receptor-ligand dynamics.
- Biochemical Pathways Modulation : These interactions can lead to the modulation of key biochemical pathways, enhancing or inhibiting specific cellular responses.
Antidiabetic Potential
Recent studies have indicated that this compound may serve as a building block for novel dual hypoglycemic agents. Research has shown that derivatives of this compound can activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in glucose metabolism and insulin sensitivity .
Antioxidant Properties
The compound has been investigated for its antioxidant properties. Antioxidants are essential in mitigating oxidative stress, which is implicated in various chronic diseases. This compound may exhibit protective effects against oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms.
Synthesis Pathways
This compound can be synthesized through several methods, including:
- Alkylation of p-nitrophenol : Using ethyl bromoacetate followed by selective reduction of the nitro group using ammonium chloride and iron .
- Reductive Amination : Involving the reaction with L-alanyl-L-proline to yield derivatives with enhanced biological activity .
Case Studies
- Hypoglycemic Agents Development : A study demonstrated the synthesis of this compound as a precursor for dual-target hypoglycemic agents. The synthesized compound showed promising results in lowering blood glucose levels in diabetic models .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of this compound against excitotoxicity in neuronal cultures, suggesting a role in protecting neurons from oxidative stress and apoptosis .
Research Findings Summary Table
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenoxy)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10/h5-8,11H,3-4,13H2,1-2H3 |
InChI Key |
RDQLARSQWKWBRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)OC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















